Cas no 2248298-15-7 (4,4-Difluoro-2-methyl-3-phenylbutan-1-ol)

4,4-Difluoro-2-methyl-3-phenylbutan-1-ol is a fluorinated organic compound featuring a phenyl group and a primary alcohol functionality. Its molecular structure, incorporating difluoromethyl and methyl substituents, enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. The compound’s well-defined stereochemistry and functional group compatibility further support its use in asymmetric synthesis and derivatization. Its purity and stability under standard conditions ensure consistent performance in research and industrial applications. This compound is particularly suited for exploratory studies in medicinal chemistry and material science.
4,4-Difluoro-2-methyl-3-phenylbutan-1-ol structure
2248298-15-7 structure
Product name:4,4-Difluoro-2-methyl-3-phenylbutan-1-ol
CAS No:2248298-15-7
MF:C11H14F2O
Molecular Weight:200.225070476532
CID:6214327
PubChem ID:137938538

4,4-Difluoro-2-methyl-3-phenylbutan-1-ol 化学的及び物理的性質

名前と識別子

    • 4,4-Difluoro-2-methyl-3-phenylbutan-1-ol
    • 2248298-15-7
    • EN300-6506479
    • インチ: 1S/C11H14F2O/c1-8(7-14)10(11(12)13)9-5-3-2-4-6-9/h2-6,8,10-11,14H,7H2,1H3
    • InChIKey: XKEKXSCRCIGNDB-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC=CC=1)C(C)CO)F

計算された属性

  • 精确分子量: 200.10127139g/mol
  • 同位素质量: 200.10127139g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 155
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 20.2Ų

4,4-Difluoro-2-methyl-3-phenylbutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6506479-0.1g
4,4-difluoro-2-methyl-3-phenylbutan-1-ol
2248298-15-7
0.1g
$1585.0 2023-05-31
Enamine
EN300-6506479-1.0g
4,4-difluoro-2-methyl-3-phenylbutan-1-ol
2248298-15-7
1g
$1801.0 2023-05-31
Enamine
EN300-6506479-5.0g
4,4-difluoro-2-methyl-3-phenylbutan-1-ol
2248298-15-7
5g
$5221.0 2023-05-31
Enamine
EN300-6506479-0.05g
4,4-difluoro-2-methyl-3-phenylbutan-1-ol
2248298-15-7
0.05g
$1513.0 2023-05-31
Enamine
EN300-6506479-10.0g
4,4-difluoro-2-methyl-3-phenylbutan-1-ol
2248298-15-7
10g
$7742.0 2023-05-31
Enamine
EN300-6506479-0.25g
4,4-difluoro-2-methyl-3-phenylbutan-1-ol
2248298-15-7
0.25g
$1657.0 2023-05-31
Enamine
EN300-6506479-2.5g
4,4-difluoro-2-methyl-3-phenylbutan-1-ol
2248298-15-7
2.5g
$3530.0 2023-05-31
Enamine
EN300-6506479-0.5g
4,4-difluoro-2-methyl-3-phenylbutan-1-ol
2248298-15-7
0.5g
$1728.0 2023-05-31

4,4-Difluoro-2-methyl-3-phenylbutan-1-ol 関連文献

4,4-Difluoro-2-methyl-3-phenylbutan-1-olに関する追加情報

Comprehensive Guide to 4,4-Difluoro-2-methyl-3-phenylbutan-1-ol (CAS No. 2248298-15-7): Properties, Applications, and Market Insights

4,4-Difluoro-2-methyl-3-phenylbutan-1-ol (CAS No. 2248298-15-7) is a fluorinated organic compound with a unique molecular structure that combines a phenyl ring, fluorine atoms, and a hydroxyl group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for more complex molecules. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it valuable in drug discovery.

The 4,4-difluoro-2-methyl-3-phenylbutan-1-ol structure features a chiral center at the 2-position, which is crucial for its stereoselective applications. Researchers often explore its use in asymmetric synthesis, where the fluorine atoms can influence reactivity and selectivity. Recent studies highlight its role in developing novel fluorinated pharmaceuticals, a growing trend in medicinal chemistry to improve drug efficacy and reduce side effects.

One of the most searched questions about CAS 2248298-15-7 is its solubility and stability under various conditions. This compound exhibits moderate solubility in organic solvents like dichloromethane and ethanol but is less soluble in water. Its stability is generally good under inert atmospheres, though prolonged exposure to moisture or strong acids/bases should be avoided. These properties make it suitable for controlled reaction environments in laboratories.

In the context of green chemistry, researchers are investigating sustainable synthesis routes for 4,4-difluoro-2-methyl-3-phenylbutan-1-ol derivatives. The demand for eco-friendly fluorination methods has increased, aligning with global trends toward reducing hazardous waste. Catalytic fluorination and flow chemistry approaches are being explored to optimize its production while minimizing environmental impact.

The pharmaceutical industry values 2248298-15-7 as a potential intermediate for central nervous system (CNS) drugs. Fluorinated compounds often exhibit enhanced blood-brain barrier penetration, a critical factor in treating neurological disorders. Recent patent filings suggest its utility in developing next-generation antidepressants and anti-inflammatory agents, addressing the rising prevalence of mental health conditions worldwide.

From a commercial perspective, the market for 4,4-difluoro-2-methyl-3-phenylbutan-1-ol suppliers is expanding, particularly in North America and Asia-Pacific regions. Custom synthesis services and catalog offerings have increased to meet the demand from academic and industrial researchers. Pricing trends indicate moderate costs for research quantities, with bulk purchases offering economies of scale for large-scale applications.

Analytical characterization of CAS 2248298-15-7 typically involves NMR spectroscopy (particularly 19F NMR) and mass spectrometry. The distinct fluorine signals provide valuable structural information, while HPLC methods ensure purity assessment. These analytical protocols are frequently discussed in research forums, reflecting user interest in quality control measures for this compound.

Safety considerations for handling 4,4-difluoro-2-methyl-3-phenylbutanol follow standard laboratory practices for fluorinated organics. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended. Material Safety Data Sheets (MSDS) from reputable suppliers provide detailed handling instructions, a commonly searched resource among laboratory personnel.

Emerging applications of 2248298-15-7 include its use in liquid crystal materials and organic electronics. The fluorine substitution pattern can influence mesomorphic properties, making it interesting for display technologies. This aligns with current industry focus on advanced materials for flexible electronics and energy-efficient devices.

For researchers seeking 4,4-difluoro-2-methyl-3-phenylbutan-1-ol synthesis protocols, recent literature describes several approaches, including Grignard reactions and reduction of corresponding carbonyl compounds. Optimization of these methods for better yields and selectivity remains an active area of investigation, with many researchers sharing experimental details through open-access publications.

The future outlook for CAS 2248298-15-7 appears promising, particularly in personalized medicine applications. As precision therapeutics advance, fluorinated building blocks like this compound will likely play increasingly important roles in creating targeted therapies with improved pharmacokinetic profiles.

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